molecular formula C18H20F2N2O2S B2745121 1-(2,5-difluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]methanesulfonamide CAS No. 1797874-04-4

1-(2,5-difluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]methanesulfonamide

Cat. No.: B2745121
CAS No.: 1797874-04-4
M. Wt: 366.43
InChI Key: KAOZYUFROWETFE-UHFFFAOYSA-N
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Description

1-(2,5-difluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]methanesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a difluorophenyl group, a phenylpyrrolidinyl group, and a methanesulfonamide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-difluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]methanesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Intermediate: The synthesis begins with the preparation of the pyrrolidine intermediate by reacting phenylacetonitrile with an appropriate amine under basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the pyrrolidine intermediate.

    Sulfonamide Formation: The final step involves the formation of the methanesulfonamide group by reacting the intermediate with methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-difluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group, where nucleophiles replace one or both fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

1-(2,5-difluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]methanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-difluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-difluorophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)methanesulfonamide
  • 1-(2,5-dichlorophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)methanesulfonamide
  • 1-(2,5-difluorophenyl)-N-((1-methylpyrrolidin-2-yl)methyl)methanesulfonamide

Uniqueness

1-(2,5-difluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]methanesulfonamide is unique due to the presence of the difluorophenyl group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

1-(2,5-difluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2O2S/c19-15-8-9-18(20)14(11-15)13-25(23,24)21-12-17-7-4-10-22(17)16-5-2-1-3-6-16/h1-3,5-6,8-9,11,17,21H,4,7,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOZYUFROWETFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNS(=O)(=O)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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